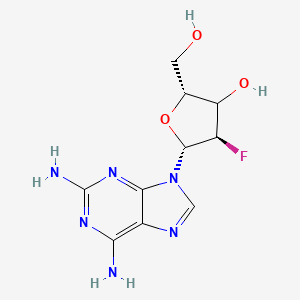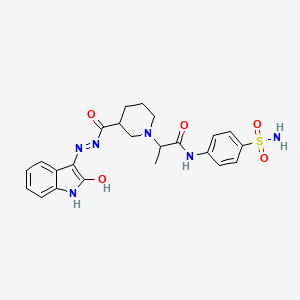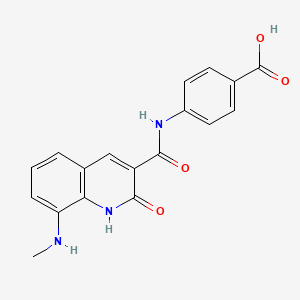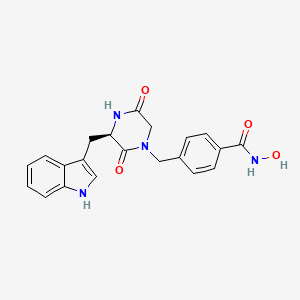
2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-9-(2-desoxi-2-fluoro-|A-D-arabinofuranosil)-9H-purina es un compuesto altamente complejo y científicamente avanzado. Ha ganado una atención significativa debido a su potencial como agente antiviral y anticancerígeno. Este compuesto es particularmente eficaz contra los virus del ADN, como el herpes, y varias formas de cáncer, lo que lo convierte en un tema valioso para la investigación médica y las intervenciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,6-Diamino-9-(2-desoxi-2-fluoro-|A-D-arabinofuranosil)-9H-purina implica múltiples pasos, comenzando con la preparación de la porción arabinofuranosil, seguida de su unión a la base de purina. Las condiciones de reacción típicamente implican el uso de grupos protectores para garantizar reacciones selectivas en sitios específicos de la molécula. Los reactivos comunes incluyen cloruro de benzoílo para la protección de los grupos hidroxilo y varios catalizadores para facilitar las reacciones de acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. Las medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), se emplean para monitorear la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2,6-Diamino-9-(2-desoxi-2-fluoro-|A-D-arabinofuranosil)-9H-purina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar la base de purina, alterando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción se pueden usar para eliminar los grupos protectores o modificar los grupos funcionales.
Sustitución: Las reacciones de sustitución nucleófila son comunes, particularmente en los grupos amino de la base de purina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Se emplean reactivos como la azida de sodio y varios haluros de alquilo para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de purina con propiedades electrónicas alteradas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando la actividad biológica del compuesto.
Aplicaciones Científicas De Investigación
2,6-Diamino-9-(2-desoxi-2-fluoro-|A-D-arabinofuranosil)-9H-purina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus interacciones con el ADN y el ARN, proporcionando información sobre los procesos genéticos.
Medicina: Se investiga por sus propiedades antivirales y anticancerígenas, particularmente su capacidad para inhibir la replicación del ADN viral y suprimir la proliferación de células malignas.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 2,6-Diamino-9-(2-desoxi-2-fluoro-|A-D-arabinofuranosil)-9H-purina implica su incorporación al ADN viral, lo que lleva a la terminación de la síntesis de ADN. Este compuesto se dirige a la ADN polimerasa viral, inhibiendo su actividad e impidiendo la replicación de los genomas virales. En las células cancerosas, interfiere con los mecanismos de síntesis y reparación del ADN, lo que lleva a la muerte celular.
Comparación Con Compuestos Similares
Compuestos similares
2,6-Diamino-9-(3’,5’-di-O-benzoil-2’-desoxi-2’-fluoro-β-D-arabinofuranosil)purina: Otro compuesto con propiedades antivirales y anticancerígenas similares.
2,6-Diaminopurina: Un análogo más simple con menos especificidad y potencia.
Fludarabina: Un análogo de nucleósido relacionado que se utiliza en el tratamiento de las neoplasias hematológicas.
Singularidad
2,6-Diamino-9-(2-desoxi-2-fluoro-|A-D-arabinofuranosil)-9H-purina destaca por su alta especificidad para la ADN polimerasa viral y su potente actividad anticancerígena. Su estructura única le permite inhibir eficazmente la síntesis de ADN en células virales y cancerosas, lo que la convierte en un candidato prometedor para el desarrollo terapéutico.
Propiedades
Fórmula molecular |
C10H13FN6O3 |
|---|---|
Peso molecular |
284.25 g/mol |
Nombre IUPAC |
(2R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6?,9-/m1/s1 |
Clave InChI |
MHWHYOFBOWTAHZ-DANPQCGCSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)



![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)

